Enantioselective IMP-1 Inhibition
The (R)-enantiomer of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid inhibits the clinically relevant metallo-β-lactamase IMP-1 with an IC50 of 5.5 µM (Ki = 3.3 µM). In contrast, the (S)-enantiomer is entirely inactive (IC50 > 200 µM). Relative to the parent scaffold 2-benzylthiazole-4-carboxylic acid (IC50 = 34.7 µM), the (R)-enantiomer is approximately 6-fold more potent [1].
| Evidence Dimension | Inhibition of IMP-1 metallo-β-lactamase |
|---|---|
| Target Compound Data | IC50 = 5.5 µM (Ki = 3.3 µM) for (R)-enantiomer |
| Comparator Or Baseline | (S)-enantiomer: IC50 > 200 µM; 2-benzylthiazole-4-carboxylic acid: IC50 = 34.7 µM; EDTA: IC50 = 27.9 µM |
| Quantified Difference | 6.3-fold improvement over 2-benzylthiazole-4-carboxylic acid; enantiomeric specificity >36-fold |
| Conditions | Enzymatic assay using purified IMP-1 from Pseudomonas aeruginosa |
Why This Matters
Procurement of the racemate or incorrect enantiomer will yield no detectable MBL inhibition, making chiral purity a critical specification for reproducible biological results.
- [1] Tan, A. L. et al. Bioorg. Med. Chem. Lett. 2012, 22(19), 6229-6232. View Source
